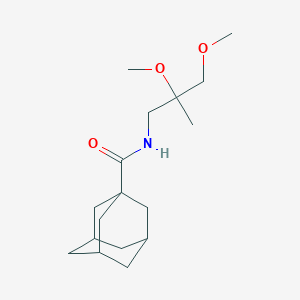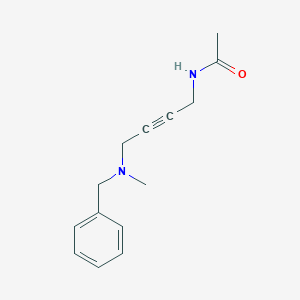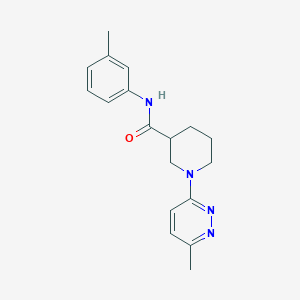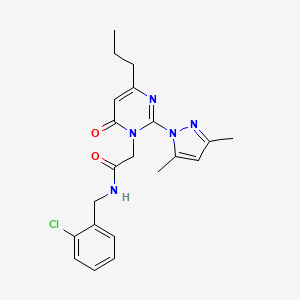
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H18F2N4O3 and its molecular weight is 400.386. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds related to the chemical structure of interest have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study on the synthesis of new pyrido quinazolones highlighted the creation of compounds that underwent screening for these activities, suggesting potential for developing new antimicrobial agents (V. Singh & V. K. Pandey, 2006).
Antitumor Properties
Another research direction involves the design, synthesis, and biological evaluation of derivatives for potential antitumor applications. Novel compounds have been synthesized and tested against human cell lines, such as colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2, showing significant antitumor potency compared to reference drugs (Abeer N. Al-Romaizan, N. Ahmed & Sherin M. Elfeky, 2019).
Chemical Synthesis and Transformation
The compound's chemical framework is also of interest in synthetic chemistry for creating novel heterocyclic compounds. Studies have described the synthesis of new derivatives via methods like Curtius rearrangement, highlighting the versatility of these chemical structures in organic synthesis and the potential for creating a wide range of functional molecules (M. Khouili et al., 2021).
Exploring Mechanisms of Action
Research has also focused on understanding the mechanisms of action of these compounds, such as investigating their interaction with biological receptors or enzymes. This could lead to the discovery of novel therapeutic targets and the development of new drugs with specific actions (P. Bonaventure et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluoroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluoroaniline", "Urea", "Suitable catalyst", "Suitable solvent" ], "Reaction": [ "To a stirred solution of 2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent, add a suitable catalyst and heat under reflux conditions.", "Slowly add 2,6-difluoroaniline to the reaction mixture and continue stirring for a few hours.", "Cool the reaction mixture to room temperature and add urea.", "Stir the reaction mixture for a few more hours until the completion of the reaction is confirmed by TLC.", "Filter the reaction mixture and wash the solid with a suitable solvent.", "Dry the solid under vacuum to obtain the desired product, (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
941946-30-1 |
Produktname |
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C20H18F2N4O3 |
Molekulargewicht |
400.386 |
IUPAC-Name |
1-(2,6-difluorophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H18F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-3,6-9,12H,4-5,10-11H2,(H2,24,25,27) |
InChI-Schlüssel |
FZIXGNRCHLGDSM-XIEYBQDHSA-N |
SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2814191.png)


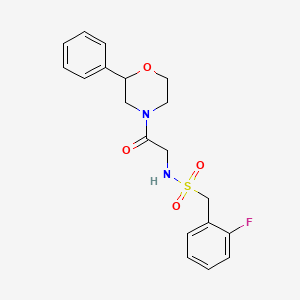

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2814202.png)
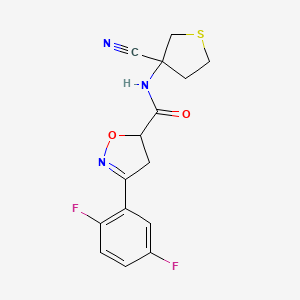
![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)
